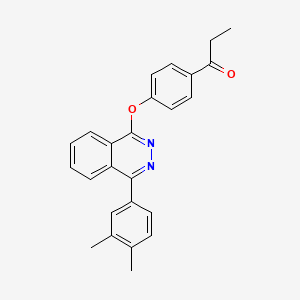
1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one” is a compound that belongs to the class of phthalazine derivatives . Phthalazine derivatives have been reported to possess anticonvulsant activity and are considered as non-competitive AMPA receptor antagonists .
Synthesis Analysis
The synthesis of phthalazine derivatives, including “1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one”, involves the condensation of aroyl benzoic acid with hydrazine hydrate in boiling ethanol . The synthesized compounds are then reacted with chloroacetyl chloride to give chloroacetyl derivatives .Molecular Structure Analysis
The molecular structure of “1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one” is characterized by the presence of a phthalazine moiety, which is a nitrogen-containing heterocyclic compound . The compound also contains a dimethylphenyl group and a propan-1-one group .Chemical Reactions Analysis
Phthalazine derivatives, including “1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one”, are synthesized via a series of chemical reactions involving the condensation of aroyl benzoic acid with hydrazine hydrate, followed by reaction with chloroacetyl chloride .Scientific Research Applications
Aromatic Polyamides Derived from Unsymmetrical Diamines Containing the Phthalazinone Moiety
This study by Cheng, Jian, and Mao (2002) focused on synthesizing novel poly(arylene ether amide)s containing the phthalazinone moiety. The research demonstrated that these polymers, derived from phthalazinone-based monomers, exhibited high glass-transition temperatures and excellent solubility in various solvents, indicating potential applications in high-performance materials (Lin Cheng, X. Jian, S. Mao, 2002).
Synthesis and Anti-inflammatory Evaluation of Phthalazinone Derivatives
In this study, Abd Alla et al. (2010) synthesized a range of phthalazinone derivatives and evaluated their anti-inflammatory activities. The research identified compounds with significant anti-inflammatory properties, highlighting the potential of phthalazinone derivatives in pharmaceutical applications (Mosaad S.M. Abd alla, M. Hegab, Nageh A. Abo Taleb, S. Hasabelnaby, A. Goudah, 2010).
Barriers to Rotation in Ortho-Alkylphenyl Substituted 1,3-Benzoxazines
This research by Brownstein, Horswill, and Ingold (1969) explored the rotational barriers in ortho-alkylphenyl substituted 1,3-benzoxazines, including derivatives related to phthalazinone. The study provided insights into the molecular dynamics of these compounds, which is crucial for understanding their chemical behavior (S. Brownstein, E. C. Horswill, K. Ingold, 1969).
X-ray Structures and Computational Studies of Several Cathinones
Nycz et al. (2011) conducted a study involving the structural analysis and computational studies of various cathinones, including 1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-one. This research contributes to the understanding of the structural properties of cathinones, which are structurally related to phthalazinone derivatives (J. Nycz, G. Małecki, Marcin Zawiazalec, T. Paździorek, 2011).
One-pot Synthesis of Triazolyl Methoxy-phenyl Indazolo[2,1-b]phthalazine-trione Derivatives
Salehi et al. (2012) reported on the efficient one-pot synthesis of triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives. This study demonstrates the potential of phthalazinone derivatives in synthesizing complex molecules through multi-component reactions (P. Salehi, D. MaGee, M. Dabiri, L. Torkian, Jordan Donahue, 2012).
Future Directions
properties
IUPAC Name |
1-[4-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxyphenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-4-23(28)18-11-13-20(14-12-18)29-25-22-8-6-5-7-21(22)24(26-27-25)19-10-9-16(2)17(3)15-19/h5-15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFDEJVHFASNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

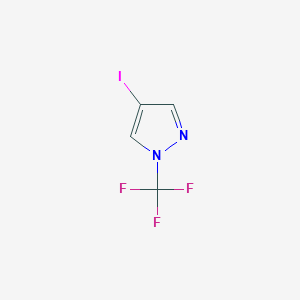
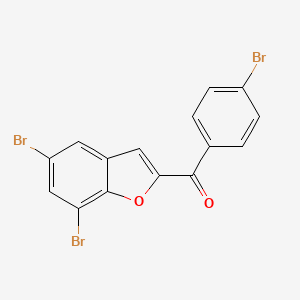
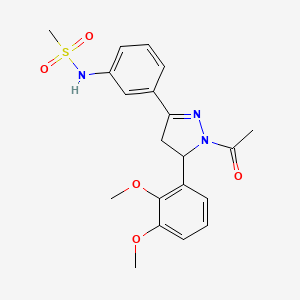
![N-[(3-bromophenyl)methyl]-N-methylaniline](/img/structure/B3015878.png)
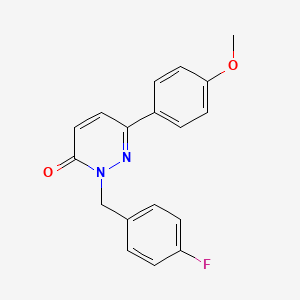
![5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B3015883.png)
![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B3015885.png)
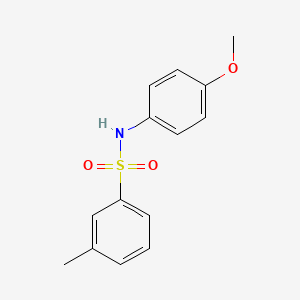
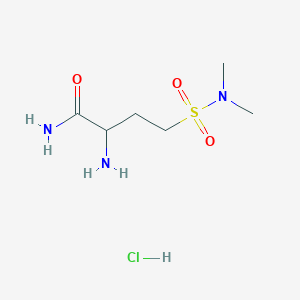
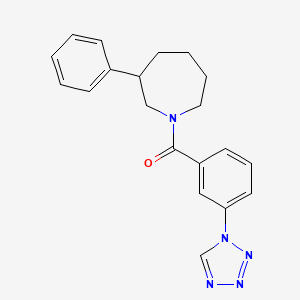
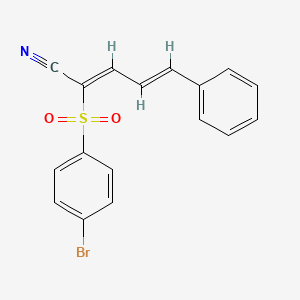
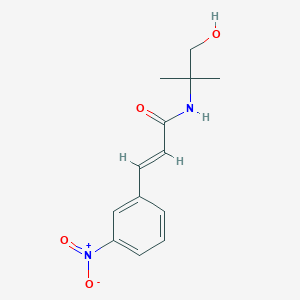
![(E)-N-[[(2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3015893.png)
![2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3015895.png)